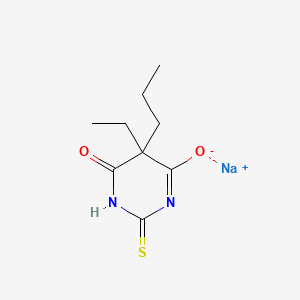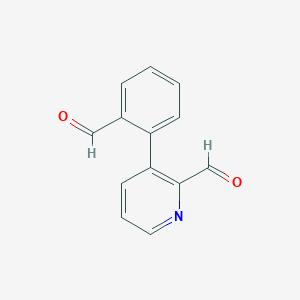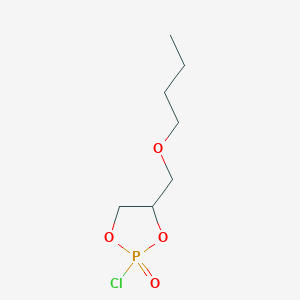
Ethyl 2-cyclohexylidenepropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyclohexylidenepropanoate is an organic compound with the molecular formula C11H18O2. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to an ethyl group. This compound is known for its unique structure, which includes a cyclohexylidene ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-cyclohexylidenepropanoate can be synthesized through the esterification of 2-cyclohexylidenepropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a heated reactor. This method ensures a consistent and efficient production of the ester, minimizing the formation of by-products.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield 2-cyclohexylidenepropanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation: Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) to yield carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Aqueous HCl or NaOH, reflux conditions.
Reduction: LiAlH4 in dry ether, room temperature.
Oxidation: KMnO4 in acidic or basic medium, elevated temperature.
Major Products Formed:
Hydrolysis: 2-cyclohexylidenepropanoic acid and ethanol.
Reduction: Corresponding alcohol.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
Ethyl 2-cyclohexylidenepropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
Ethyl 2-cyclohexylidenepropanoate can be compared with other esters such as ethyl acetate, ethyl propanoate, and methyl butyrate. While these compounds share the ester functional group, this compound is unique due to its cyclohexylidene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where the structural features of the cyclohexylidene ring are advantageous.
Comparaison Avec Des Composés Similaires
- Ethyl acetate
- Ethyl propanoate
- Methyl butyrate
Propriétés
Numéro CAS |
63963-01-9 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
ethyl 2-cyclohexylidenepropanoate |
InChI |
InChI=1S/C11H18O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h3-8H2,1-2H3 |
Clé InChI |
GKYTXKTWJSHPFK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C1CCCCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)







![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)




![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)
